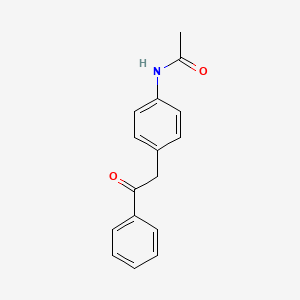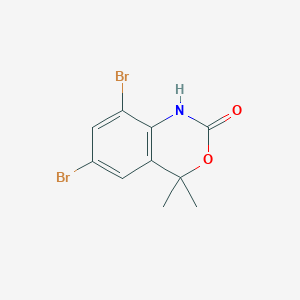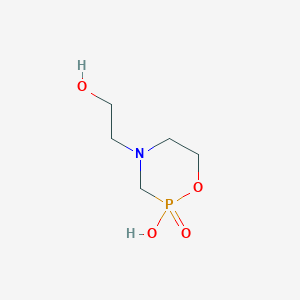
2-Hydroxy-4-(2-hydroxyethyl)-1,4,2lambda~5~-oxazaphosphinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4-(2-hydroxyethyl)-1,4,2lambda~5~-oxazaphosphinan-2-one is a chemical compound with a unique structure that includes both hydroxy and oxazaphosphinanone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(2-hydroxyethyl)-1,4,2lambda~5~-oxazaphosphinan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a hydroxyethyl compound with an oxazaphosphinanone precursor in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent quality and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-4-(2-hydroxyethyl)-1,4,2lambda~5~-oxazaphosphinan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxazaphosphinanone ring can be reduced to form different derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles, such as amines and thiols, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Hydroxy-4-(2-hydroxyethyl)-1,4,2lambda~5~-oxazaphosphinan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-4-(2-hydroxyethyl)-1,4,2lambda~5~-oxazaphosphinan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and oxazaphosphinanone groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: This compound has similar hydroxy and ethoxy groups but differs in its overall structure and applications.
4-Hydroxy-2-quinolones: These compounds share some structural similarities but have distinct chemical properties and uses.
Uniqueness
2-Hydroxy-4-(2-hydroxyethyl)-1,4,2lambda~5~-oxazaphosphinan-2-one is unique due to its specific combination of functional groups and its potential applications across various fields. Its ability to undergo diverse chemical reactions and its promising biological activities make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
32513-24-9 |
|---|---|
Fórmula molecular |
C5H12NO4P |
Peso molecular |
181.13 g/mol |
Nombre IUPAC |
2-(2-hydroxy-2-oxo-1,4,2λ5-oxazaphosphinan-4-yl)ethanol |
InChI |
InChI=1S/C5H12NO4P/c7-3-1-6-2-4-10-11(8,9)5-6/h7H,1-5H2,(H,8,9) |
Clave InChI |
VALKTWKZELAAGE-UHFFFAOYSA-N |
SMILES canónico |
C1COP(=O)(CN1CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






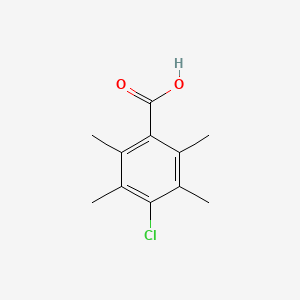

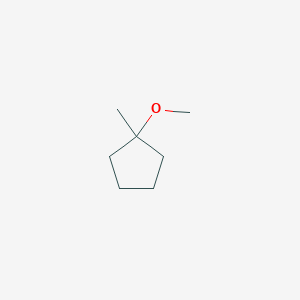
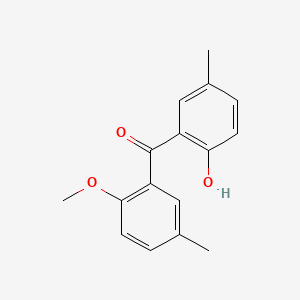
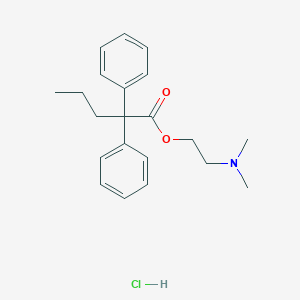

![2-[(2,3,4-Tribromophenoxy)methyl]oxirane](/img/structure/B14697433.png)
